(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
A significant area of research involves the synthesis of thiazolidinone derivatives and their evaluation as antimicrobial agents. For instance, Gouda et al. (2010) described the synthesis of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including a detailed procedure on creating a 2-(5-oxothiazolidinone)-cyanoacetamido derivative, which exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Darwish et al. (2014) also aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents, which showed promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Research has extended into evaluating the anticancer potential of thiazolidinone derivatives. A study by Kryshchyshyn-Dylevych (2020) focused on the synthesis of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides and their antitumor activity, revealing some derivatives inhibited the growth of specific cancer cell lines (Kryshchyshyn-Dylevych, 2020).
Herbicidal Activity
The compound's derivatives have also been explored for their potential use in agriculture, particularly as herbicidal agents. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities and offering a novel class of herbicides (Wang, Li, Li, & Huang, 2004).
Hypoglycemic and Hypolipidemic Activity
Investigations into the potential hypoglycemic and hypolipidemic activities of thiazolidinedione analogs have shown promising results. Mehendale-Munj, Ghosh, and Ramaa (2011) reported the synthesis and evaluation of two novel thiazolidinedione ring-containing molecules, showing significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-12-3-7-15(8-4-12)26-20(28)18(9-13-5-6-14(22)10-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSLUMSDKYFOCG-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide |
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